2,4-Dichloro-1-(1,2-dichloroethyl)benzene

CAS No.:

Cat. No.: VC20223543

Molecular Formula: C8H6Cl4

Molecular Weight: 243.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl4 |

|---|---|

| Molecular Weight | 243.9 g/mol |

| IUPAC Name | 2,4-dichloro-1-(1,2-dichloroethyl)benzene |

| Standard InChI | InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |

| Standard InChI Key | GLJWQAGDENBNTM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |

Introduction

Chemical Identity and Structural Characteristics

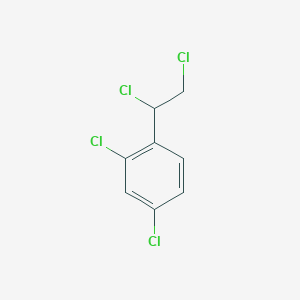

The structural backbone of 2,4-dichloro-1-(1,2-dichloroethyl)benzene consists of a benzene ring with chlorine atoms at the 2- and 4-positions and a 1,2-dichloroethyl substituent at the 1-position. The compound’s stereochemistry is critical in pharmaceutical contexts, as the (S)-enantiomer is specifically utilized in luliconazole synthesis . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1428650-20-7 | |

| Molecular Formula | C₈H₆Cl₄ | |

| Molecular Weight | 243.95 g/mol | |

| Synonyms | (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene |

The compound’s chiral center arises from the 1,2-dichloroethyl group, necessitating asymmetric synthesis techniques to achieve enantiomeric purity .

Synthesis and Industrial Production

The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves multi-step processes emphasizing stereochemical control. A patented method outlines the following sequence :

-

Asymmetric Transfer Hydrogenation: (S,S)-TsDPEN (a chiral ligand) is combined with transition metal complexes (e.g., [Ru(p-cymene)Cl₂]₂) to catalyze the reduction of a prochiral ketone precursor.

-

Chlorination: The intermediate (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol undergoes chlorination to introduce the second chlorine atom on the ethyl group.

-

Purification: Recrystallization and drying yield the enantiomerically pure product.

Critical parameters include a 1.05–1.2:1 molar ratio of ligand to metal precursor and the use of dichloromethane as a solvent . Industrial suppliers such as Zibo Hangyu Biotechnology and Amadis Chemical Company offer the compound, reflecting its commercial relevance .

Physicochemical Properties

While limited data exist for the (S)-enantiomer, analogous chlorinated benzenes provide insights. For example, 2,4-dichloro-1-(dichloromethyl)benzene (CAS 134-25-8), a structural relative, has a density of 1.501 g/cm³ and a boiling point of 273.9°C . Extrapolating these properties, 2,4-dichloro-1-(1,2-dichloroethyl)benzene likely exhibits high thermal stability and low water solubility, consistent with its aromatic and halogenated nature.

Pharmaceutical Applications

The (S)-enantiomer serves as a key intermediate in synthesizing luliconazole, a topical antifungal agent. Its chiral purity is essential for biological activity, as improper stereochemistry can reduce efficacy or introduce toxicity . The compound’s role underscores the importance of asymmetric synthesis in modern drug development.

| Supplier | Location | Contact Information |

|---|---|---|

| Zibo Hangyu Biotechnology | China | +86-0533-2185556 |

| Amadis Chemical Company | China | sales@amadischem.com |

| Shanghai YuLue Chemical | China | lzz841106@aliyun.com |

These suppliers provide the compound for research and industrial use, though purity and enantiomeric excess vary by manufacturer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume